1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(Cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl isocyanate.
Attachment of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using suitable alkylating and arylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenyl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the naphthyridine core.
Reduction: Hydroxyl derivatives.
Substitution: Substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
1-[(Cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 1-[(Cyclohexylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 1-[(Cyclopropylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Comparison:
- Structural Differences: The main difference lies in the carbamoyl group, where cyclopentyl, cyclohexyl, or cyclopropyl groups are attached.
- Biological Activity: These structural variations can lead to differences in biological activity, such as potency, selectivity, and pharmacokinetic properties.
- Uniqueness: 1-[(Cyclopentylcarbamoyl)methyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential applications.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-6-5-9-18(12-15)27-24(31)20-13-28(14-21(29)26-17-7-3-4-8-17)23-19(22(20)30)11-10-16(2)25-23/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEUYZQNJXMVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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